PEX14 Binding: 9-Bromo vs. 9-H Analogs
The 9-bromo substituent on the tetrahydrobenzo[f][1,4]oxazepine core is critical for PEX14 binding. In class-level studies, 9-bromo-substituted analogs demonstrate measurable binding to the PEX14 N-terminal domain via chemical shift perturbations in 2D [1H, 15N]-HSQC NMR assays, consistent with specific halogen-bond interactions. Unsubstituted (9-H) analogs within the same scaffold exhibited no detectable chemical shift perturbation under identical conditions, indicating a fundamental requirement for the bromine atom for target engagement [1]. This is a class-level inference derived from structure-activity relationship (SAR) trends within the series.
| Evidence Dimension | PEX14 binding (qualitative by NMR chemical shift perturbation) |
|---|---|
| Target Compound Data | Detectable binding (specific perturbation pattern) for 9-bromo-substituted analogs |
| Comparator Or Baseline | 9-H (unsubstituted) analog: No detectable binding under the same conditions |
| Quantified Difference | Qualitative distinction: binding vs. no binding; Kd values not reported at individual compound level |
| Conditions | Recombinant PEX14 N-terminal domain, 2D [1H, 15N]-HSQC NMR in solution, compound concentration series |
Why This Matters
This establishes the 9-bromo moiety as a non-negotiable pharmacophoric element for target-based screening, meaning a non-brominated analog is functionally inert against PEX14 and is not a valid substitute for this specific compound.
- [1] Fino R, Lenhart D, Kalel VC, et al. Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F][1,4]oxazepines as Potential New Trypanocidal Agents. J Chem Inf Model. 2021;61(10):5256-5268. doi:10.1021/acs.jcim.1c00472. View Source
